HNE Potency: 3-Methyl vs. Ortho/Para Substitution
Compound 3c (1-(3-Methylbenzoyl)-N-phenyl-1H-indazole-3-carboxamide) demonstrates submicromolar inhibition of human neutrophil elastase (HNE) with an IC50 of 0.93 ± 0.30 μM [1]. This potency is approximately 2-fold lower than the unsubstituted benzoyl analog 3a (IC50 = 0.42 ± 0.21 μM) but is significantly superior to the 2-methyl (ortho) and 4-methyl (para) positional isomers, which exhibit IC50 values of 34 ± 5.2 μM and 29 ± 4.8 μM, respectively [1]. The 3-methylbenzoyl substitution therefore retains appreciable HNE inhibitory activity whereas ortho or para methylation is detrimental, reducing potency by more than 30-fold [1].
| Evidence Dimension | Human neutrophil elastase (HNE) inhibitory activity (IC50, μM) |
|---|---|
| Target Compound Data | 0.93 ± 0.30 μM (Compound 3c) |
| Comparator Or Baseline | Unsubstituted benzoyl (3a): 0.42 ± 0.21 μM; 2-methylbenzoyl (3b): 34 ± 5.2 μM; 4-methylbenzoyl (3d): 29 ± 4.8 μM |
| Quantified Difference | 2.2-fold less potent than 3a; 36.6-fold more potent than 3b; 31.2-fold more potent than 3d |
| Conditions | In vitro enzymatic assay using recombinant HNE; IC50 values are mean ± SD from three independent experiments [1] |
Why This Matters
This data demonstrates that the meta-methyl substitution on the benzoyl group is a critical determinant of HNE inhibitory activity, making 3c a preferred choice over ortho- or para-methyl analogs for studies requiring retained HNE inhibition.
- [1] Croci, L., et al. Design, synthesis and evaluation of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase. Bioorganic & Medicinal Chemistry. 2011; 19(15): 4460–4472. doi: 10.1016/j.bmc.2011.06.036. View Source
